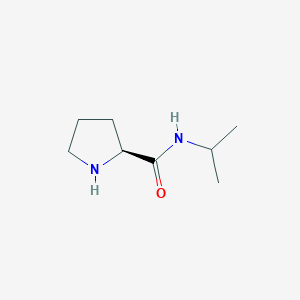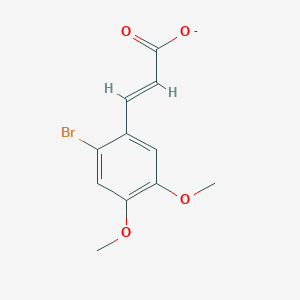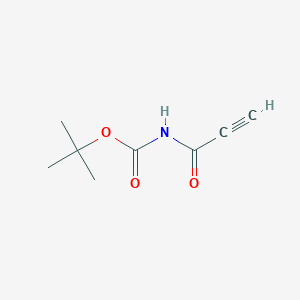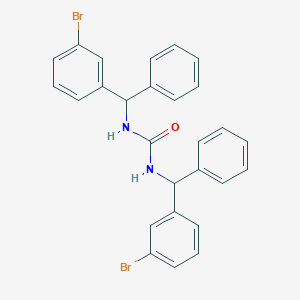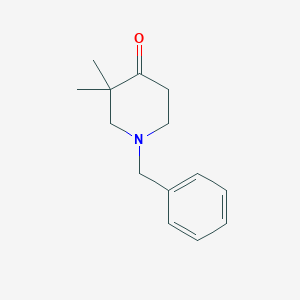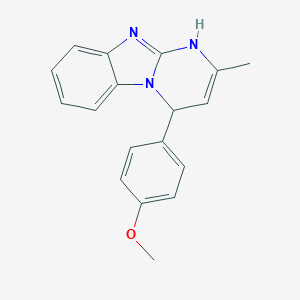
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole, also known as P7C3, is a small molecule that has shown potential in the treatment of neurodegenerative diseases. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center.
作用機序
The exact mechanism of action of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is not fully understood, but it is thought to work by promoting the survival of neurons. It is believed to do this by increasing the activity of a protein called nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of a molecule called nicotinamide adenine dinucleotide (NAD+). NAD+ is important for the survival of neurons, and 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to increase NAD+ levels in the brain.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to have other biochemical and physiological effects. It has been found to increase the production of new blood vessels in the brain, which could help to improve blood flow and oxygen delivery to brain tissue. Additionally, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to reduce inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is that it has been shown to be effective in a variety of animal models of neurodegenerative diseases. Additionally, it has been found to have a good safety profile in animal studies. However, one limitation of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for research on 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole. One direction is to further investigate its mechanism of action and how it promotes the survival of neurons. Another direction is to explore its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, there is interest in developing derivatives of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole that may be more effective or have fewer side effects than the original compound.
合成法
The synthesis of 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole involves a multi-step process that begins with the reaction of 2-aminopyrimidine with 4-methoxybenzaldehyde. The resulting product is then reacted with 2-methyl-1,2,3,4-tetrahydroquinoline to form 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole.
科学的研究の応用
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to have neuroprotective effects in a variety of animal models. It has been found to promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory. Additionally, 1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole has been shown to improve cognitive function in mouse models of Alzheimer's disease.
特性
CAS番号 |
169132-73-4 |
|---|---|
製品名 |
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole |
分子式 |
C18H17N3O |
分子量 |
291.3 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H17N3O/c1-12-11-17(13-7-9-14(22-2)10-8-13)21-16-6-4-3-5-15(16)20-18(21)19-12/h3-11,17H,1-2H3,(H,19,20) |
InChIキー |
AALMRCUSSDYMBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC |
同義語 |
1,4-Dihydro-4-(4-methoxyphenyl)-2-methylpyrimido(1,2-a)benzimidazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




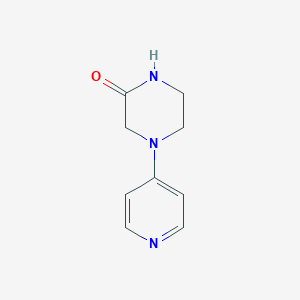
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
